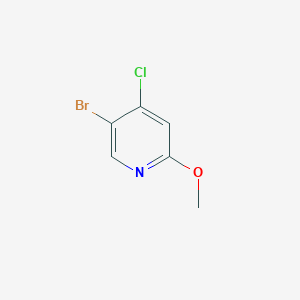

5-Bromo-4-chloro-2-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPLBYFKHPABLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630890 | |

| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851607-27-7 | |

| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

5-Bromo-4-chloro-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern allows for selective functionalization, making it a valuable tool for researchers.

A comprehensive summary of its key physicochemical properties is presented below:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrClNO | [1][2] |

| Molecular Weight | 222.47 g/mol | [1] |

| Appearance | White solid | [3] |

| Boiling Point | 251 °C | [1] |

| Density | 1.650 g/cm³ | [1] |

| Flash Point | 105 °C | [1] |

| CAS Number | 880870-13-3 | [1][4] |

Spectroscopic and Analytical Data

Accurate structural elucidation is paramount in chemical synthesis. The following section details the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of this compound in chloroform-d exhibits two distinct singlets for the aromatic protons and a singlet for the methoxy group protons.

-

δ 8.34 (s, 1H): Corresponds to the proton at the C6 position of the pyridine ring.

-

δ 6.84 (s, 1H): Assigned to the proton at the C3 position of the pyridine ring.

-

δ 3.97 (s, 3H): Represents the three protons of the methoxy group at the C2 position.[1][3]

¹³C NMR Spectroscopy: Predictive analysis, based on established chemical shift principles for substituted pyridines, suggests the following approximate chemical shifts.[5][6] Experimental verification is recommended for precise assignments.

-

~163 ppm: C2 (carbon bearing the methoxy group)

-

~150 ppm: C6 (carbon adjacent to the nitrogen)

-

~145 ppm: C4 (carbon bearing the chloro group)

-

~115 ppm: C5 (carbon bearing the bromo group)

-

~110 ppm: C3 (carbon between the methoxy and chloro groups)

-

~54 ppm: OCH₃ (methoxy carbon)

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[7][8] The fragmentation pattern will likely involve the loss of the methyl group, carbon monoxide, and the halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1600-1450 cm⁻¹

-

C-O stretching (ether): ~1250 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

-

C-Br stretching: ~600-500 cm⁻¹

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of a suitable pyridine precursor. The following protocol is a well-established method.[1][3]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an ice bath, dissolve 2-Chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL).[1][3]

-

Addition of Brominating Agent: Slowly add N-bromosuccinimide (16.5 g, 92.6 mmol) in portions to the cooled solution, maintaining the internal temperature.[1][3]

-

Reaction Progression: Stir the reaction mixture at 0 °C and then allow it to gradually warm to 55 °C. Maintain this temperature for 3 hours.[1][3]

-

Work-up: After the reaction is complete, carefully pour the mixture into ice water. Adjust the pH to alkaline using an 8N aqueous sodium hydroxide solution.[1][3]

-

Extraction: Extract the aqueous mixture with chloroform. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1][3]

-

Purification: After filtering to remove the desiccant, concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1 to 5:1) to yield 5-bromo-2-chloro-4-methoxypyridine as a white solid.[1][3]

Chemical Reactivity and Synthetic Applications

The differential reactivity of the halogen substituents on the pyridine ring makes this compound a highly versatile intermediate for introducing molecular diversity.

Regioselectivity in Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position.

Caption: Reactivity of halogen substituents in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The following is a generalized protocol for the selective coupling at the C5-bromo position.

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[9][10][11]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[9][10]

-

Reaction Conditions: Heat the mixture with stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.[9][10]

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds and is also expected to be selective for the more reactive C5-bromo position.

Experimental Protocol:

-

Catalyst Preparation: In an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.0 equiv.).[9][12]

-

Reagent Addition: Seal the flask, evacuate, and backfill with an inert gas. Then add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[9][12]

-

Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.[9][12]

-

Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.[9][12]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of a wide range of biologically active compounds. Its ability to undergo selective cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the introduction of various aryl and heteroaryl groups at the 5-position can modulate the pharmacological properties of the resulting molecules, making this compound a valuable intermediate in the development of novel therapeutics.[13][14][15]

References

- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (2024).

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. DOI: 10.26434/chemrxiv-2021-z1x9w

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). J. Am. Chem. Soc., 130(40), 13212–13213.

- 13C NMR Chemical Shifts. Organic Chemistry Data.

- 13C NMR Chemical Shifts. Oregon State University.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.

- 5-bromo-2-chloro-4-methoxypyridine (C6H5BrClNO). PubChem.

- 880870-13-3[5-Bromo-2-chloro-4-methoxypyridine 95%]. Acmec Biochemical.

- Reagents & Solvents: Solvents and Polarity. University of Rochester.

- CAS 1211534-25-6 | 4-Bromo-5-chloro-2-methoxypyridine.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Chemistry LibreTexts.

Sources

- 1. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]

- 2. 880870-13-3|5-Bromo-2-chloro-4-methoxypyridine|BLD Pharm [bldpharm.com]

- 3. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. innospk.com [innospk.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxypyridine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-2-methoxypyridine is a strategically functionalized heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the pyridine scaffold is a common motif in a wide array of biologically active molecules. The presence of three distinct functional groups—a methoxy, a chloro, and a bromo group—at specific positions on the pyridine ring provides a versatile platform for sequential and regioselective chemical modifications. This allows for the systematic construction of complex molecular architectures, making it a sought-after building block for creating libraries of compounds in the pursuit of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and chemical reactivity of this compound, with a focus on its practical application in research and development.

A Note on the CAS Number

It is important for researchers to be aware of an existing ambiguity in the Chemical Abstracts Service (CAS) number for this compound. It is listed by various chemical suppliers under two different CAS numbers: 880870-13-3 [1][2][3][4][5] and 851607-27-7 .[6][7][8] This guide will primarily reference data associated with CAS number 880870-13-3 , for which detailed, experimentally verified synthesis and spectroscopic data are available.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. These data are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Reference(s) |

| CAS Number | 880870-13-3 | [2][3][5] |

| Alternate CAS No. | 851607-27-7 | [6][8] |

| Molecular Formula | C₆H₅BrClNO | [3][6] |

| Molecular Weight | 222.47 g/mol | [3][6] |

| Appearance | White solid | [2] |

| Boiling Point | ~233-251 °C at 760 mmHg | [3][6] |

| Density | ~1.65 g/cm³ | [3][6] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Spectroscopic Profile

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

An experimental ¹H NMR spectrum for the compound with CAS number 880870-13-3 has been reported, providing clear evidence for its structure.[2]

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.34 (s, 1H, pyridine ring H), 6.84 (s, 1H, pyridine ring H), 3.97 (s, 3H, OCH₃).[2]

Predicted ¹³C NMR, Mass Spectrometry, and IR Data

-

Predicted ¹³C NMR: The spectrum is expected to show six distinct signals. The carbon atoms attached to the electronegative nitrogen, oxygen, and halogen atoms will be the most downfield. Approximate expected shifts are: ~165.1 (C-O), ~162.3 (C-Cl), ~150.2 (C-N), ~112.5 (C-Br), ~110.1 (C-H), ~54.0 (O-CH₃).

-

Mass Spectrometry (MS): The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. The fragmentation pattern would likely involve the loss of the methyl group (-CH₃) or carbon monoxide (-CO).[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, C-O stretching of the methoxy group, and C-Cl and C-Br stretching in the fingerprint region.[10]

Chemical Structure and Reactivity

The unique arrangement of substituents on the pyridine ring dictates the chemical reactivity of this compound, making it a prime candidate for selective functionalization.

Caption: Structure of this compound.

The key to its utility lies in the differential reactivity of the C-Br and C-Cl bonds in various reaction types, particularly in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for selective substitution at the 5-position (bromine) while leaving the 4-position (chlorine) available for subsequent transformations.

Synthesis Protocol

The synthesis of this compound (CAS 880870-13-3) can be reliably achieved through the electrophilic bromination of 2-chloro-4-methoxypyridine.[2]

Rationale for Experimental Choices:

-

Starting Material: 2-Chloro-4-methoxypyridine is an ideal precursor as the methoxy group is an activating group that directs electrophilic substitution to the positions ortho and para to it. The 5-position is electronically favored for substitution.

-

Reagent: N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. It is easier to handle than liquid bromine and often gives cleaner reactions.

-

Solvent and Catalyst: Concentrated sulfuric acid serves as both the solvent and a catalyst. It protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution, but the powerful activating effect of the methoxy group still allows the reaction to proceed. The acidic medium also helps to generate the active brominating species from NBS.

-

Work-up: The reaction is quenched by pouring it into ice water to dissipate the heat from the exothermic neutralization. The pH is then adjusted to alkaline with sodium hydroxide to deprotonate the pyridine nitrogen and ensure the product is in its neutral, organic-soluble form for extraction. Chloroform is a suitable solvent for extracting the product from the aqueous phase.

Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL) under an inert atmosphere. Cool the solution in an ice bath.

-

Addition of Brominating Agent: Add N-bromosuccinimide (16.5 g, 92.6 mmol) to the cooled solution in portions, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C and allow it to gradually warm to 55°C. Maintain this temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice water. Adjust the pH to be alkaline by the slow addition of an 8N aqueous sodium hydroxide solution.

-

Extraction: Extract the product from the aqueous mixture with chloroform. Combine the organic phases.

-

Washing and Drying: Wash the combined organic layers with a saturated brine solution and then dry over anhydrous sodium sulfate.

-

Purification: Filter to remove the desiccant and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (from 9:1 to 5:1), to afford 5-bromo-2-chloro-4-methoxypyridine as a white solid (9.3 g, 45% yield).[2]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valuable building block for the synthesis of complex substituted pyridines, which are key components of many pharmaceutical compounds. Its utility stems from the ability to perform selective cross-coupling reactions.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds makes this molecule an excellent substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the controlled and directional introduction of various substituents, a critical strategy in modern drug design.

For example, a common synthetic strategy would involve a Suzuki-Miyaura coupling at the more reactive 5-position (C-Br bond) to introduce an aryl or heteroaryl group. The remaining chloro group at the 4-position can then be subjected to a nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions.

Caption: Conceptual workflow for sequential functionalization.

Role in Kinase Inhibitor Synthesis

Substituted pyridine and pyrimidine cores are prevalent scaffolds in a large number of kinase inhibitors used in oncology and for the treatment of inflammatory diseases.[4][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases. The development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery.

While no specific marketed drug has been identified as being directly synthesized from this compound in the available literature, its structure is analogous to intermediates used in the synthesis of various kinase inhibitors. The ability to introduce diverse substituents at the 4 and 5 positions allows medicinal chemists to explore the chemical space around the pyridine core to optimize interactions with the active site of a target kinase, thereby improving potency and selectivity.

Safety, Handling, and Disposal

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

Based on data for this and structurally similar compounds, the potential hazards include:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[13]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[13]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[13]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste. Do not allow it to enter drains or the environment. The recommended method of disposal is incineration in a licensed chemical incinerator.[7] Always follow local and national regulations for hazardous waste disposal.

References

- Acmec Biochemical. 880870-13-3[5-Bromo-2-chloro-4-methoxypyridine 95%].

- PubChem. Kinase inhibitors - Patent US-9751837-B2.

- Google Patents. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases.

- Reagentia. 5-Bromo-2-chloro-4-methoxypyridine (1 x 100 mg).

Sources

- 1. CAS:880870-13-3 | C6H5BrClNO | 5-bromo-2-chloro-4-methoxypyridine | Pharmalego [pharmalego.com]

- 2. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]

- 3. 880870-13-3[5-Bromo-2-chloro-4-methoxypyridine 95%]- Jizhi Biochemical [acmec.com.cn]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 5-Bromo-2-chloro-4-methoxypyridine (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. 851607-27-7 this compound this compound - CAS Database [chemnet.com]

- 7. This compound(851607-27-7) 1H NMR spectrum [chemicalbook.com]

- 8. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 5-Bromo-4-chloro-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic profile of 5-Bromo-4-chloro-2-methoxypyridine (CAS Number: 851607-27-7), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of comprehensive experimental spectra in the public domain, this document presents available experimental data alongside predicted spectroscopic characteristics derived from established principles and comparative analysis with analogous structures. The methodologies for acquiring such data are also detailed to empower researchers in their own analytical endeavors.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted aromatic heterocycle. The arrangement of a bromine atom, a chlorine atom, and a methoxy group on the pyridine ring gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of the compound in research and development settings. The primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—provide complementary information about the molecule's framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Experimental Data

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, two distinct signals are expected: one for the aromatic protons on the pyridine ring and another for the protons of the methoxy group.

Experimental ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.34 | Singlet | 1H | H-6 |

| ~6.84 | Singlet | 1H | H-3 |

| ~3.97 | Singlet | 3H | -OCH₃ |

Solvent: CDCl₃, 300 MHz. Data sourced from ChemicalBook.[1]

Interpretation and Rationale:

-

The pyridine ring has two remaining protons at positions 3 and 6. The electron-withdrawing effects of the nitrogen atom and the halogen substituents deshield these protons, causing them to appear in the downfield region of the spectrum.

-

The methoxy (-OCH₃) group is an electron-donating group, and its protons are not directly attached to the aromatic ring, hence they appear more upfield as a sharp singlet.

¹³C NMR Spectroscopy: Predicted Data

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C-2 | Attached to electronegative nitrogen and oxygen. |

| ~150 | C-6 | Influenced by the ring nitrogen and adjacent bromine. |

| ~145 | C-4 | Attached to electronegative chlorine. |

| ~115 | C-5 | Attached to bromine. |

| ~110 | C-3 | Shielded relative to other ring carbons. |

| ~54 | -OCH₃ | Typical range for a methoxy carbon. |

Causality Behind Predictions:

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of adjacent atoms and resonance effects. The carbons directly bonded to the heteroatoms (C-2, C-4) are expected to be the most deshielded and thus appear at the lowest field. The carbon bearing the bromine (C-5) will also be significantly downfield. The methoxy carbon (-OCH₃) is the most shielded and appears upfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Ensure the solution is homogeneous. Sonication may be used to aid dissolution.

¹H NMR Data Acquisition (400 MHz Spectrometer):

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise)

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

¹³C NMR Data Acquisition (100 MHz Spectrometer):

-

Pulse Sequence: Proton-decoupled.

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Predicted Data

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950, 2850 | C-H stretch | Aliphatic C-H (-OCH₃) |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Aryl-O-CH₃ |

| ~1100-1000 | C-Cl stretch | Aryl-Cl |

| ~700-600 | C-Br stretch | Aryl-Br |

Rationale for Predictions:

The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in this compound. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹. The pyridine ring vibrations (C=C and C=N stretching) typically result in a series of bands in the 1600-1450 cm⁻¹ region. The C-O, C-Cl, and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Predicted Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation | Relative Abundance |

| 221/223/225 | [M]⁺ (Molecular Ion) | High |

| 206/208/210 | [M - CH₃]⁺ | Moderate |

| 193/195/197 | [M - CO]⁺ | Low |

| 142/144 | [M - Br]⁺ | Moderate |

| 113 | [M - Br - Cl]⁺ | Low |

Trustworthiness Through Isotopic Patterns:

The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion.[2] The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion [M]⁺ and any fragments containing both halogens. The expected M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 3:4:1, providing a self-validating system for the presence of both bromine and chlorine.

Fragmentation Pathways:

Under electron ionization, the molecule is expected to fragment through characteristic pathways, including the loss of a methyl radical from the methoxy group, elimination of carbon monoxide, and cleavage of the carbon-halogen bonds.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While a complete set of experimental data is not widely published, the available ¹H NMR data, combined with well-established spectroscopic principles, allows for a confident prediction of the compound's full spectroscopic profile. This guide provides researchers with the foundational knowledge and practical protocols to verify the identity and purity of this important chemical building block, ensuring the integrity of their scientific investigations.

References

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

Sources

An In-depth Technical Guide on the Solubility of Halogenated 2-Methoxypyridines for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-4-chloro-2-methoxypyridine, a crucial intermediate in pharmaceutical and organic synthesis. Given the limited direct public data on this specific compound, this document establishes a predictive framework based on the known solubility of structurally analogous compounds, particularly 5-Bromo-2-chloro-4-methoxypyrimidine. We will delve into the theoretical underpinnings of solubility, present methodologies for its empirical determination, and discuss the practical implications for drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound and its structural relatives are versatile heterocyclic building blocks. The strategic placement of bromo, chloro, and methoxy functional groups on the pyridine core allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2] In the pharmaceutical industry, these halogenated pyridines serve as foundational scaffolds for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies.[2][3] The compound's utility is intrinsically linked to its solubility, which governs reaction kinetics, purification strategies, and ultimately, the formulation of the final drug product. Understanding and predicting the solubility of this intermediate in various organic solvents is therefore a critical parameter for process optimization and successful drug development.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4] The polarity of a molecule is determined by its molecular structure, the presence of polar functional groups, and its overall dipole moment.

For this compound, we can anticipate the following:

-

Polarity: The presence of the nitrogen atom in the pyridine ring and the electronegative halogen (bromine and chlorine) and oxygen (methoxy) atoms introduces significant polarity.

-

Hydrogen Bonding: While the methoxy group is a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. This will influence its interaction with protic solvents.

-

Molecular Size: Larger molecules generally exhibit lower solubility due to the increased energy required to disrupt the crystal lattice and solvate the molecule.[4]

Based on these characteristics, this compound is expected to be more soluble in polar aprotic and moderately polar protic solvents. Its solubility in non-polar solvents is likely to be limited.

Solubility Profile: A Case Study with 5-Bromo-2-chloro-4-methoxypyrimidine

Direct, publicly available quantitative solubility data for this compound is scarce. However, data for the closely related compound, 5-bromo-2-chloro-4-methoxypyrimidine, provides a valuable point of reference.[1][5] The pyrimidine core is also a six-membered aromatic heterocycle containing two nitrogen atoms, giving it similar electronic properties to pyridine.

Table 1: Reported Solubility of 5-Bromo-2-chloro-4-methoxypyrimidine [5]

| Solvent | Solvent Type | Reported Solubility (mg/mL) |

| Dimethylformamide (DMF) | Polar Aprotic | 30 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 30 |

| Ethanol | Polar Protic | 15 |

| DMSO:PBS (pH 7.2) (1:5) | Aqueous Buffer | 0.16 |

This data aligns with our theoretical predictions. The compound demonstrates good solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in a polar protic solvent (ethanol). The significantly lower solubility in an aqueous buffer highlights the compound's overall hydrophobic character despite its polar functional groups.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable and widely used technique.[6][7][8]

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Samples: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

Safety and Handling

As a halogenated organic compound, this compound and its structural analogs require careful handling.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12]

-

Health Hazards: These compounds can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin, eye, and respiratory irritation.[9][12]

-

First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

Applications in Drug Development and Synthesis

The solubility of this compound is a critical factor in its application as a synthetic intermediate.

-

Reaction Solvent Selection: Choosing a solvent in which the compound and other reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility differences in various solvents are exploited during purification by crystallization or chromatography.

-

Drug Discovery: As a building block, its solubility characteristics will influence the properties of the final API. Poor solubility of an intermediate can often lead to solubility challenges in the resulting drug candidate.

The versatile reactivity of this compound, with its distinct bromo and chloro substituents, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[2][13] This makes it a valuable precursor for creating diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on its molecular structure and data from analogous compounds. This guide provides the theoretical and practical tools for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this important synthetic intermediate. A thorough understanding of its solubility is paramount for its effective use in the synthesis of novel therapeutic agents and for the overall efficiency of the drug development process.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Cayman Chemical. (n.d.). 5-bromo-2-chloro-4-Methoxypyrimidine (CAS Number: 57054-92-9).

- CymitQuimica. (2023, July 7). 5-Bromo-4-methoxypyridin-2-amine.

- ECHEMI. (n.d.). 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS, 886372-61-8 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine 95 13472-85-0.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Benchchem. (n.d.). An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications.

- 4-Bromo-5-chloro-2-methoxypyridine | MFCD16609882. (n.d.).

- ChemicalBook. (2025, July 24). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3.

- Benchchem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.

- MedchemExpress.com. (n.d.). Safety Data Sheet.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.

- Apollo Scientific. (n.d.). 851607-27-7 Cas No. | this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. caymanchem.com [caymanchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

reactivity and aromaticity of 5-Bromo-4-chloro-2-methoxypyridine

An In-Depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-4-chloro-2-methoxypyridine

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its strategic placement of a bromo, a chloro, and a methoxy group on the pyridine core provides multiple, distinct reaction sites. This unique substitution pattern allows for selective and sequential chemical transformations, making it an invaluable intermediate for the construction of complex molecular architectures.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the core principles governing the aromaticity and reactivity of this compound. We will delve into the electronic effects of the substituents, the regioselectivity of its key reactions—including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange—and provide field-proven, step-by-step protocols for its practical application.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value |

| CAS Number | 851607-27-7[1] |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol [2] |

| Appearance | White solid (based on similar compounds)[2][3] |

| Purity | Typically ≥98%[1] |

| Solubility | Soluble in common organic solvents like Chloroform, Ethyl Acetate, and DMF. |

Synthesis

The synthesis of substituted pyridines often involves the functionalization of a pre-existing pyridine ring. A common strategy for introducing a bromine atom is electrophilic bromination. For the analogous 5-bromo-2-chloro-4-methoxypyridine, the synthesis starts from 2-chloro-4-methoxypyridine, which undergoes bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[2][3] A similar approach can be envisaged for this compound starting from 4-chloro-2-methoxypyridine.

Illustrative Synthetic Protocol (Adapted from a similar isomer)

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve 4-chloro-2-methoxypyridine (1.0 equiv.) in concentrated sulfuric acid.

-

Bromination: Add N-bromosuccinimide (1.0 equiv.) to the solution in portions, ensuring the temperature remains low.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir and gradually warm to 50-60 °C. Maintain this temperature for several hours, monitoring the reaction's progress by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution to a basic pH using an aqueous sodium hydroxide solution.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.[2][3]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.[2][3]

Aromaticity of the Substituted Pyridine Ring

Pyridine is a six-membered aromatic heterocycle that follows Hückel's rule, with six π-electrons delocalized across the ring.[4][5] Unlike benzene, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density, making the ring electron-deficient, particularly at the α (2,6) and γ (4) positions.[4][6] This inherent electronic nature is further modulated by the substituents on the this compound ring.

-

2-Methoxy Group (-OCH₃): The methoxy group is a strong π-donor (mesomeric effect) and a σ-acceptor (inductive effect). Its primary influence is the donation of electron density into the ring through resonance, which partially counteracts the electron-withdrawing effect of the nitrogen atom.

-

4-Chloro (-Cl) and 5-Bromo (-Br) Groups: Halogens are inductively electron-withdrawing but can also donate electron density through their lone pairs via resonance. For chlorine and bromine, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the pyridine ring.

The interplay of these electronic effects fine-tunes the aromatic character of the ring. The aromaticity of such systems can be quantitatively assessed using computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), which evaluates the magnetic shielding at the center of the ring.[7][8][9]

Caption: Interplay of electronic effects on the pyridine ring.

Reactivity Profile

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and its substituents, which creates a well-defined hierarchy of reactive sites.

Overview of Regioselectivity

Two primary types of reactions dominate the chemistry of this molecule: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.

-

SNAr Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. This reactivity is most pronounced at the C2 and C4 positions, which are ortho and para to the ring nitrogen. The negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10][11] In this molecule, the C4 position, bearing a chloro group, is the primary site for SNAr.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions rely on the oxidative addition of a palladium(0) catalyst into a carbon-halogen bond. The reactivity of these bonds generally follows the order C-I > C-Br > C-Cl.[12][13] Consequently, the C5-Br bond is significantly more reactive than the C4-Cl bond in these transformations, allowing for highly selective functionalization at the C5 position.

Caption: Primary reaction pathways and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro substituent is the most susceptible to displacement by nucleophiles due to its position relative to the ring nitrogen. This allows for the introduction of a wide range of functionalities, including amines, alkoxides, and thiols.

-

Reaction Setup: In a sealable reaction vessel, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or NMP.

-

Reagent Addition: Add the desired amine nucleophile (1.1-1.5 equiv.) followed by a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).[12]

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity between the C-Br and C-Cl bonds is a cornerstone of this molecule's utility, enabling selective C-C and C-N bond formation at the C5 position.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various organoboron reagents.[14] The reaction is highly chemoselective for the C5-Br bond.[15]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[16]

-

Catalyst Addition: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.[16]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1 v/v), via syringe.[16]

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[16][17]

Note: This data is based on reactions with structurally similar bromo-chloro-heterocycles and should serve as a starting point for optimization.[18]

| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 10 | ~90 |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane | 110 | 16 | ~75 |

This reaction is a powerful method for forming C-N bonds, again with high selectivity for the C5-Br position.[13] The choice of ligand is critical for achieving high efficiency.[19][20]

-

Inert Setup: In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[18]

-

Reagent Addition: Seal the flask, evacuate, and backfill with an inert gas. Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).[18]

-

Solvent and Heating: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C with stirring.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.[18]

Caption: Experimental workflow for Buchwald-Hartwig amination.

The Stille coupling offers an alternative for C-C bond formation using organostannane reagents.[21][22] Similar to other palladium-catalyzed reactions, it is expected to be selective for the C5-bromo position.[18]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[18]

-

Reaction: Add an anhydrous, degassed solvent (e.g., toluene or DMF) and heat the mixture to 80-110 °C with stirring until the starting material is consumed.

-

Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts) and brine. Dry, concentrate, and purify by column chromatography.

Metal-Halogen Exchange and Lithiation

Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium, is a powerful method for generating a nucleophilic carbon center on the pyridine ring.[23] The exchange is kinetically controlled and occurs much faster at the C-Br bond than the C-Cl bond.[23][24] The resulting aryllithium species can be trapped with various electrophiles.

-

Setup: Dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or Et₂O) in a flame-dried flask under an inert atmosphere.

-

Lithiation: Cool the solution to a low temperature (typically -78 °C). Add n-butyllithium (1.0-1.1 equiv.) dropwise. Stir the mixture for a short period (e.g., 15-30 minutes) to allow for complete halogen-metal exchange.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution at -78 °C.

-

Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purification: Purify the crude product using column chromatography.

Summary and Outlook

This compound is a strategically designed synthetic intermediate whose reactivity is governed by a predictable and exploitable set of electronic and positional effects. The electron-deficient pyridine core activates the C4-Cl bond towards nucleophilic aromatic substitution, while the greater lability of the C-Br bond enables highly selective palladium-catalyzed cross-coupling and metal-halogen exchange at the C5 position. This orthogonal reactivity allows for the stepwise and controlled introduction of diverse functional groups, making it a powerful tool in the synthesis of novel compounds for the pharmaceutical and materials science industries. The continued exploration of its reaction space will undoubtedly lead to the development of new molecular entities with significant biological and physical properties.

References

- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - ChemicalBook. (URL: )

- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 - ChemicalBook. (URL: )

- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )

- An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applic

- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. (URL: )

- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )

- An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )

- Aromaticity in Heterocyclic Systems. IV.

- Six membered aromatic heterocyclic pyridine - Slideshare. (URL: [Link])

- Pyridine - Wikipedia. (URL: [Link])

- 15.5 Aromatic Heterocycles: Pyridine and Pyrrole – Organic Chemistry: A Tenth Edition. (URL: [Link])

- Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes - PubMed Central. (URL: [Link])

- Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogen

- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )

- Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions - Benchchem. (URL: )

- Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PubMed Central. (URL: [Link])

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Stack Exchange. (URL: [Link])

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Public

- Stille Coupling - Organic Chemistry Portal. (URL: [Link])

- Metal–halogen exchange - Wikipedia. (URL: [Link])

- Stille reaction - Wikipedia. (URL: [Link])

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

- A benchmark study of aromaticity indexes for benzene, pyridine and the diazines - RSC Publishing. (URL: [Link])

- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi

- Correlations between HOMA aromaticity index and resonance substituent...

- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

- Arom

- A computational insight into the Reactivity, aromaticity, and absorption spectra of six membered isoelectronic N-heteroarenes | Request PDF - ResearchG

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

- Can Metallapyrimidines Be Aromatic? A Computational Study into a New Class of Metallacycles - PubMed. (URL: [Link])

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences. (URL: [Link])

- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. (URL: [Link])

- (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction.

- A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing). (URL: [Link])

- Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions - YouTube. (URL: [Link])

Sources

- 1. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. 15.5 Aromatic Heterocycles: Pyridine and Pyrrole – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Six membered aromatic heterocyclic pyridine | PPT [slideshare.net]

- 7. Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aromaticity - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Stille Coupling [organic-chemistry.org]

- 22. Stille reaction - Wikipedia [en.wikipedia.org]

- 23. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 24. joss.tcnj.edu [joss.tcnj.edu]

A Comprehensive Technical Guide to the Crystal Structure Determination of 5-Bromo-4-chloro-2-methoxypyridine

Abstract: 5-Bromo-4-chloro-2-methoxypyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and materials science sectors. Its utility as a versatile building block stems from the distinct reactivity of its functional groups, enabling the synthesis of complex molecular architectures.[1] A definitive understanding of its solid-state properties, crucial for drug development and crystal engineering, begins with the elucidation of its three-dimensional atomic arrangement through single-crystal X-ray diffraction. This guide provides a comprehensive, field-proven methodology for researchers to determine the crystal structure of this compound, from initial synthesis and crystal growth to final structure solution, refinement, and analysis.

Introduction

Pyridine and its derivatives are foundational scaffolds in a vast array of biologically active compounds, including anticancer and antibacterial agents.[2] The specific arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates critical physicochemical properties such as solubility, stability, and bioavailability. For a compound like this compound, the presence of bromine, chlorine, and nitrogen atoms suggests the potential for significant intermolecular interactions, such as halogen and hydrogen bonds, which are pivotal in crystal engineering and the design of new materials.[3][4][5]

As the experimental crystal structure for this specific compound is not publicly available, this guide serves as an authoritative workflow. It is designed to empower researchers to perform an ab initio structure determination, providing the causal logic behind experimental choices and describing a self-validating system of protocols.

Part 1: Synthesis and High-Quality Crystal Growth

The prerequisite for any crystallographic study is the synthesis of pure material and the subsequent growth of diffraction-quality single crystals.[6][7]

Synthesis of this compound

A plausible and documented synthetic route begins with the bromination of a suitable pyridine precursor. The following protocol is adapted from established procedures for analogous compounds.[8][9][10]

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid under an ice bath (0 °C).[8][9]

-

Bromination: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.[8][9] The use of NBS provides a reliable source of electrophilic bromine for aromatic halogenation.[11]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 55 °C for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8][9]

-

Work-up: Carefully pour the cooled reaction mixture into ice water. Neutralize the solution to a basic pH using an 8N aqueous sodium hydroxide solution.[8][9]

-

Extraction: Extract the aqueous layer with chloroform or ethyl acetate. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[8][9]

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final product as a white solid.[8][9]

Methodology for Single Crystal Growth

Growing single crystals is often more art than science, requiring patience and experimentation. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.[6] For a small organic molecule like this compound, several techniques are highly effective.[12][13]

Core Principle: The foundation of crystallization is to prepare a saturated or near-saturated solution and then slowly change the conditions to decrease the compound's solubility, forcing it to precipitate in a crystalline form.[6][14]

Recommended Crystallization Techniques:

| Technique | Description | Rationale & Insights |

| Slow Evaporation | Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like methylene chloride/hexane) to near saturation.[13] The container is lightly covered (e.g., with perforated foil) and left undisturbed to allow the solvent to evaporate slowly over days or weeks.[13][14] | This is the simplest method.[14] The choice of solvent is critical; the compound should be moderately soluble. A solvent in which the compound is too soluble will not crystallize, while one in which it is poorly soluble will precipitate too quickly. |

| Vapor Diffusion | Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane).[13] | This is often the most successful technique.[13] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystal growth. Placing the setup in a refrigerator can slow the diffusion process, often leading to higher quality crystals.[13] |

| Slow Cooling | Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature (e.g., 4 °C).[6][13] | This method relies on the principle that solubility decreases with temperature.[6] Insulating the container can promote the slow cooling necessary for large crystal formation.[12] |

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule.[15][16] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[7]

Workflow for SC-XRD Data Acquisition and Processing

The overall process from crystal to processed data is a well-defined workflow.

Caption: Experimental and computational workflow for SC-XRD.

Step-by-Step Experimental Protocol:

-

Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is clear, well-formed, and free of cracks or defects.

-

Mounting: Affix the chosen crystal to a glass fiber or a specialized loop using a minimal amount of cryo-protectant oil.

-

Data Collection:

-

Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

-

A cryostream (typically at 100 K) is used to cool the crystal. This is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data and protecting the crystal from radiation damage.

-

The instrument's software is used to determine the unit cell parameters and the crystal's orientation (indexing).

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector (e.g., a CCD or pixel detector).[7]

-

-

Data Processing:

-

Integration: The raw diffraction images are processed to measure the intensity of each reflection.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[17]

-

The final output of this process is a reflection file (typically in .hkl format), which contains the Miller indices (h, k, l) and the corresponding intensities for each diffraction spot.[17][18]

-

Part 3: Structure Solution and Refinement

The processed .hkl file does not directly provide the crystal structure. It contains the amplitudes of the diffracted waves, but the phase information is lost. This is the "phase problem" of crystallography.

Structure Solution

For small molecules like this compound, direct methods are typically used to solve the phase problem. This is a computational approach that uses statistical relationships between the reflection intensities to derive initial phase estimates.

Software: The SHELX suite of programs (specifically SHELXS or the newer SHELXT) is the industry standard for this process.[19][20] Modern graphical user interfaces like Olex2 integrate these programs into a user-friendly workflow.[19][21][22]

Protocol for Structure Solution using Olex2/SHELXT:

-

Load Data: Import the .hkl and .ins (instruction) files into Olex2.[18]

-

Input Formula: Provide the chemical formula (C6H5BrClNO). This helps the program identify the expected electron density.

-

Solve Structure: Execute the SHELXT solution program.[19] The program will analyze the data, determine the space group, and use direct methods to generate an initial structural model, placing the heaviest atoms (Br, Cl) first.

Structure Refinement

The initial model from the solution step is an approximation. Refinement is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the calculated diffraction pattern (from the model) and the experimental data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]

- 10. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 11. Khan Academy [khanacademy.org]

- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 14. depts.washington.edu [depts.washington.edu]

- 15. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rigaku.com [rigaku.com]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. imserc.northwestern.edu [imserc.northwestern.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. psi.ch [psi.ch]

- 21. OlexSys [olexsys.org]

- 22. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-4-chloro-2-methoxypyridine

Abstract

5-Bromo-4-chloro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine that, while not extensively studied for its own biological activities, represents a highly valuable scaffold in medicinal chemistry. Its strategic functionalization offers multiple reactive sites for the synthesis of diverse compound libraries. This guide synthesizes the available information on this compound and, by examining structurally related molecules, projects its potential biological activities. We provide a comprehensive overview of its synthesis, its utility as a synthetic intermediate, and a detailed exploration of its potential as a precursor for novel therapeutic agents, particularly in the realms of oncology and virology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical frameworks to guide future research into the derivatives of this versatile building block.

Introduction and Physicochemical Properties

This compound is a substituted pyridine with the molecular formula C₆H₅BrClNO. The pyridine ring is a privileged structure in medicinal chemistry, and the specific arrangement of bromo, chloro, and methoxy groups on this scaffold provides a unique combination of reactivity and potential for biological interactions. The presence of two distinct halogen atoms at positions 4 and 5, along with a methoxy group at position 2, allows for selective chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.

| Property | Value | Reference |

| CAS Number | 851607-27-7 | [1] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| Appearance | White solid | [2][3] |

| Storage Temperature | Room Temperature | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of a suitable pyridine precursor. A common and effective method involves the electrophilic bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[2][3]

Experimental Protocol: Synthesis of this compound

-